molecular formula C9H14O2 B12796452 (4aS,8aS)-octahydro-3H-isochromen-3-one CAS No. 131647-21-7

(4aS,8aS)-octahydro-3H-isochromen-3-one

Katalognummer: B12796452
CAS-Nummer: 131647-21-7
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: AYMWCZFEDLLHMI-JGVFFNPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4aS,8aS)-octahydro-3H-isochromen-3-one is a chiral compound with a unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aS)-octahydro-3H-isochromen-3-one typically involves the hydrogenation of isochromene derivatives. One common method includes the catalytic hydrogenation of (S)-N-(t-butyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide over supported metal catalysts such as ruthenium or rhodium . The reaction conditions often involve high pressure and temperature to achieve high diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of catalytic hydrogenation and the use of robust metal catalysts are likely employed to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4aS,8aS)-octahydro-3H-isochromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further saturate the bicyclic ring system.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

(4aS,8aS)-octahydro-3H-isochromen-3-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4aS,8aS)-octahydro-3H-isochromen-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its functional groups and overall structure. The exact pathways and molecular targets are still under investigation, but its bicyclic structure allows for diverse interactions with biological macromolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4aS,8aS)-octahydro-3H-isochromen-3-one is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

131647-21-7

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

(4aS,8aS)-1,4,4a,5,6,7,8,8a-octahydroisochromen-3-one

InChI

InChI=1S/C9H14O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h7-8H,1-6H2/t7-,8+/m0/s1

InChI-Schlüssel

AYMWCZFEDLLHMI-JGVFFNPUSA-N

Isomerische SMILES

C1CC[C@@H]2COC(=O)C[C@@H]2C1

Kanonische SMILES

C1CCC2COC(=O)CC2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.